molecular formula C17H15ClO5 B12800599 2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one CAS No. 70460-53-6

2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one

Cat. No.: B12800599
CAS No.: 70460-53-6
M. Wt: 334.7 g/mol
InChI Key: FIVBZLREOKLZCF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, hydroxy group, and two methoxy groups attached to a dihydrochromenone core. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxy-3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, resulting in different chemical and biological properties.

    2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one: Similar structure but without the methoxy groups, leading to variations in reactivity and activity.

    2-(4-Chlorophenyl)-3-methoxy-4H-chromen-4-one:

Uniqueness

2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

70460-53-6

Molecular Formula

C17H15ClO5

Molecular Weight

334.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-hydroxy-2,3-dimethoxychromen-4-one

InChI

InChI=1S/C17H15ClO5/c1-21-16(20)15(19)13-5-3-4-6-14(13)23-17(16,22-2)11-7-9-12(18)10-8-11/h3-10,20H,1-2H3

InChI Key

FIVBZLREOKLZCF-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C(=O)C2=CC=CC=C2O1)(O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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